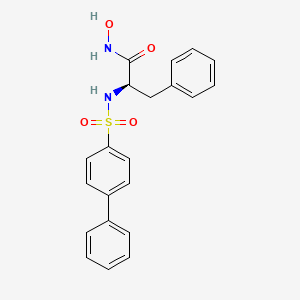
MMP-2/MMP-9 抑制剂 II
描述
MMP-2/MMP-9 inhibitor II is a dual inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 (IC50s = 17 and 30 nM, respectively). In mice, it suppresses lung colonization of Lewis lung carcinoma cells and inhibits tumor-induced angiogenesis, tumor growth, and liver metastasis.
科学研究应用
癌症研究
MMP-2/MMP-9 抑制剂已被用于癌症研究,特别是在转移研究中 . 例如,MMP-9 参与细胞外基质 (ECM) 蛋白的降解,它破坏 ECM 形成的物理屏障,促进癌症转移 .
纤维肉瘤治疗
在肿瘤学领域,MMP-2/MMP-9 抑制剂已显示出作为纤维肉瘤治疗的治疗策略的潜力 . 这些抑制剂已显示出减少纤维肉瘤肿瘤进展、侵袭和转移的潜力 .
T 细胞活化
MMP-2/MMP-9 抑制剂已被用于检查这些酶在抗原特异性 T 细胞反应中的作用 . 最近的研究表明,MMP-2 和/或 MMP-9 是有效的 T 细胞介导的抗原刺激免疫反应所必需的 .
肺癌抑制
据报道,MMP-2/MMP-9 抑制剂 II 在小鼠模型中抑制了 Lewis 肺癌诱导的肺部定植 . 这表明它在肺癌治疗中的潜在应用 .
缺氧诱导因子 (HIF) 活化
This compound 还被证明可以有效地诱导并快速活化 HIF . HIF 是一种转录因子,它对细胞环境中可用氧气的变化做出反应,特别是对氧气减少或缺氧做出反应 .
细胞外基质降解
MMP-2 和 MMP-9 在细胞外基质的降解中起着关键作用,促进肿瘤侵袭和转移 . 抑制这些酶已成为一种很有希望的治疗策略 .
作用机制
Target of Action
The primary targets of the MMP-2/MMP-9 Inhibitor II are the matrix metalloproteinases MMP-2 and MMP-9 . These enzymes belong to a family of zinc-dependent proteolytic metalloenzymes . They play a pivotal role in the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis .
Mode of Action
The MMP-2/MMP-9 Inhibitor II is a cell-permeable, selective, and reversible inhibitor . It binds specifically to the non-catalytic site of MMP-9 at the PEX domain . This binding disrupts MMP-9 homodimerization and its cross-talk with CD44 and the EGFR-MAPK signaling pathway . The inhibitor also behaves similarly to TIMP-1 and TIMP-2 in the slow-binding component of inhibition .
Biochemical Pathways
The inhibition of MMP-2 and MMP-9 disrupts critical pathways involved in tumor growth and cell invasion . The compound prevents association of proMMP-9 with the α4β1 integrin and CD44, resulting in the dissociation of epidermal growth factor receptor (EGFR) from the β1 integrin subunit and CD44 .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can cross cell membranes and reach its target sites
Result of Action
The inhibition of MMP-2 and MMP-9 by the inhibitor has shown potential to reduce tumor progression, invasion, and metastasis . It has been reported to inhibit Lewis lung carcinoma-induced lung colonization in a murine model . Also, it has been shown to potently induce and rapidly activate HIF .
Action Environment
The efficacy and stability of the MMP-2/MMP-9 Inhibitor II can be influenced by various environmental factors. For instance, the interaction of myeloma cells with extracellular matrix proteins, BMSC, osteoblasts, and osteoclasts plays an important role in the pathogenesis of osteolytic lesions . .
安全和危害
未来方向
The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . To illuminate the essential structural characteristics necessary for the future design of novel MMP-9 inhibitors, several recently discovered MMP-9 inhibitors exhibiting notable selectivity and potency are being highlighted .
生化分析
Biochemical Properties
Mmp-2/mmp-9 inhibitor II is primarily used to control the biological activity of matrix metalloproteinases 2 and 9. It interacts with these enzymes by binding to their active sites, thereby inhibiting their proteolytic activity. This inhibition is crucial in preventing the degradation of the extracellular matrix, which can lead to various pathological conditions. The compound has been shown to have an IC50 value of 17 nM for matrix metalloproteinase 2 and 30 nM for matrix metalloproteinase 9 .
Cellular Effects
Mmp-2/mmp-9 inhibitor II has significant effects on various cell types and cellular processes. By inhibiting matrix metalloproteinases 2 and 9, it prevents the breakdown of the extracellular matrix, which is essential for cell migration and invasion. This inhibition can lead to reduced cancer cell metastasis and invasion. Additionally, Mmp-2/mmp-9 inhibitor II has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of matrix metalloproteinases .
Molecular Mechanism
The molecular mechanism of Mmp-2/mmp-9 inhibitor II involves its binding to the active sites of matrix metalloproteinases 2 and 9. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their proteolytic activity. The compound also induces and rapidly activates hypoxia-inducible factor, which plays a role in cellular responses to low oxygen levels. This dual mechanism of action makes Mmp-2/mmp-9 inhibitor II a potent inhibitor of matrix metalloproteinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mmp-2/mmp-9 inhibitor II have been observed to change over time. The compound is stable under standard storage conditions and has been shown to maintain its inhibitory activity over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to Mmp-2/mmp-9 inhibitor II can lead to sustained inhibition of matrix metalloproteinases and reduced extracellular matrix degradation .
Dosage Effects in Animal Models
The effects of Mmp-2/mmp-9 inhibitor II vary with different dosages in animal models. At low doses, the compound effectively inhibits matrix metalloproteinases 2 and 9 without causing significant toxicity. At higher doses, Mmp-2/mmp-9 inhibitor II can lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating that optimal dosing is crucial for achieving the desired therapeutic effects .
Metabolic Pathways
Mmp-2/mmp-9 inhibitor II is involved in various metabolic pathways, primarily through its interaction with matrix metalloproteinases 2 and 9. The compound inhibits the proteolytic activity of these enzymes, thereby preventing the degradation of the extracellular matrix. This inhibition can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, Mmp-2/mmp-9 inhibitor II has been shown to interact with other enzymes and cofactors involved in extracellular matrix remodeling .
Transport and Distribution
Within cells and tissues, Mmp-2/mmp-9 inhibitor II is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, Mmp-2/mmp-9 inhibitor II can accumulate in specific compartments, where it exerts its inhibitory effects on matrix metalloproteinases 2 and 9. This distribution is crucial for the compound’s efficacy in preventing extracellular matrix degradation .
Subcellular Localization
Mmp-2/mmp-9 inhibitor II is localized in specific subcellular compartments, where it interacts with matrix metalloproteinases 2 and 9. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals can direct Mmp-2/mmp-9 inhibitor II to specific organelles, ensuring its effective inhibition of matrix metalloproteinases .
属性
IUPAC Name |
(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAIRKRFXQRRM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)
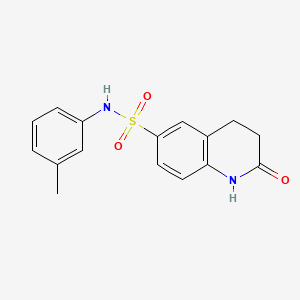
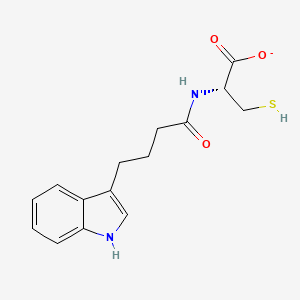
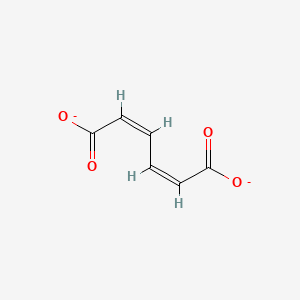
![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)
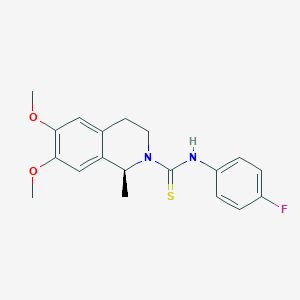

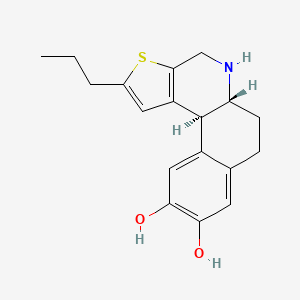
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
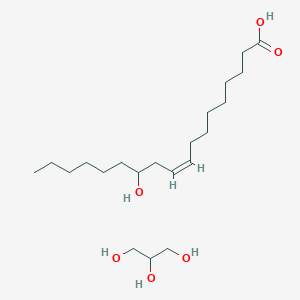
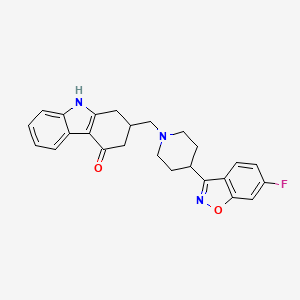
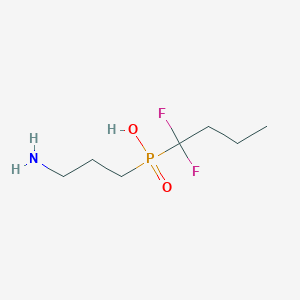
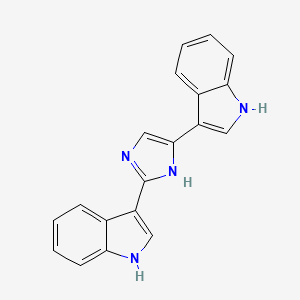
![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)
